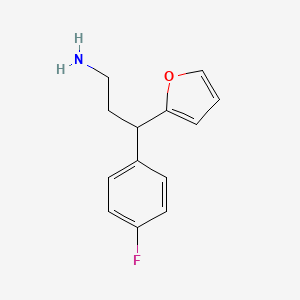

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7-8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSUIZBQNWPKTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCN)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378133 |

Source

|

| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380878-55-7 |

Source

|

| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in well-established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers full editorial control to present the information in a logical and insightful manner, emphasizing the rationale behind experimental choices and providing detailed, field-proven protocols.

Introduction and Retrosynthetic Analysis

The target molecule, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, incorporates three key structural motifs: a 4-fluorophenyl group, a furan-2-yl ring, and a propan-1-amine backbone. The strategic placement of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, a common strategy in medicinal chemistry. The furan ring, a versatile heterocyclic core, is also a constituent of numerous biologically active compounds.

A logical retrosynthetic analysis of the target molecule suggests a two-step approach centered around the formation of the C-C bond at the C3 position and the subsequent elaboration of the amine functionality. The primary disconnection is made at the C-N bond, leading back to a nitrile precursor. This nitrile can be disconnected at the C2-C3 bond, suggesting a Michael addition-type reaction. However, a more convergent and efficient approach involves a Knoevenagel condensation followed by a reduction, as outlined below.

This retrosynthetic strategy identifies furan-2-carbaldehyde and 4-fluorophenylacetonitrile as readily available starting materials, making this a practical and economically viable synthetic route.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is envisioned to proceed in two key stages:

-

Stage 1: Knoevenagel Condensation of furan-2-carbaldehyde with 4-fluorophenylacetonitrile to yield (E/Z)-2-(4-fluorophenyl)-3-(furan-2-yl)acrylonitrile.

-

Stage 2: Reduction of the acrylonitrile intermediate to the desired 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This reduction will simultaneously reduce the nitrile group and the carbon-carbon double bond.

Caption: Proposed two-stage synthetic pathway.

In-depth Discussion and Experimental Protocols

Stage 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[1] In this synthesis, the acidic α-hydrogen of 4-fluorophenylacetonitrile is deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. Subsequent elimination of water yields the desired acrylonitrile intermediate.

Causality Behind Experimental Choices:

-

Base Catalyst: A variety of bases can be employed, ranging from inorganic bases like potassium carbonate to organic bases such as piperidine or triethylamine.[1] Piperidine is a classic and highly effective catalyst for Knoevenagel condensations as it can act as both a base and a source of the piperidinium ion, which can participate in the dehydration step.[2]

-

Solvent: The choice of solvent depends on the base used and the solubility of the reactants. Alcohols like ethanol or methanol are commonly used as they can dissolve the starting materials and the catalyst.[2] For a more "green" approach, solvent-free conditions have also been reported to be effective for similar reactions.[3]

-

Temperature: The reaction is typically carried out at reflux to drive the dehydration step to completion.[2]

Experimental Protocol: Synthesis of (E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-2-carbaldehyde (1.0 eq.), 4-fluorophenylacetonitrile (1.0 eq.), and ethanol (10 mL per mmol of furan-2-carbaldehyde).

-

To this stirred solution, add piperidine (0.1 eq.) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Reagent Summary for Knoevenagel Condensation

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Furan-2-carbaldehyde | 1.0 | 96.09 |

| 4-Fluorophenylacetonitrile | 1.0 | 135.14 |

| Piperidine | 0.1 | 85.15 |

| Ethanol | Solvent | 46.07 |

Stage 2: Reduction of (E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile

The reduction of the acrylonitrile intermediate to the target primary amine can be achieved through several methods. The choice of reducing agent is critical as it will affect the selectivity and yield of the reaction. Both the nitrile group and the carbon-carbon double bond need to be reduced.

Causality Behind Experimental Choices:

-

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both nitriles and alkenes.[4][5] This makes it an excellent choice for a one-pot reduction of the acrylonitrile intermediate to the final product. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is necessary to quench the excess reagent and liberate the amine.[6]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.[7][8] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Oxide (PtO₂).[9] Catalytic hydrogenation is often considered a "greener" alternative to metal hydrides. The reaction conditions (pressure, temperature, and catalyst loading) can be optimized to achieve complete reduction. This method is also expected to reduce both the nitrile and the alkene functionalities.[8][10]

Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄)

-

Caution: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend Lithium Aluminium Hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the (E/Z)-2-(4-fluorophenyl)-3-(furan-2-yl)acrylonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation: Reagent Summary for LiAlH₄ Reduction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| (E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile | 1.0 | 213.22 |

| Lithium Aluminium Hydride | 2.0 - 3.0 | 37.95 |

| Tetrahydrofuran (THF) | Solvent | 72.11 |

Conclusion

The proposed two-step synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, commencing with a Knoevenagel condensation of furan-2-carbaldehyde and 4-fluorophenylacetonitrile, followed by a comprehensive reduction of the resulting acrylonitrile, presents a robust and efficient route to this target molecule. The methodologies are based on well-documented and reliable organic transformations, ensuring a high degree of success for researchers in the field. The provided experimental protocols, along with the rationale for the choice of reagents and conditions, offer a solid foundation for the practical execution of this synthesis.

References

-

de Bellefon, C., et al. (2007). Heterogeneous rhodium supported on mesoporous silica (Rhinsitu/mesSiO2) was easily prepared, in one step, by incorporating rhodium units onto the silica framework during the sol–gel process. ResearchGate. [Link]

-

Allen. (n.d.). The reduction of a nitrile by LiAlH4 produces. Allen. [Link]

-

Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497. [Link]

-

Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497. [Link]

-

Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Kumar, K. S., et al. (2014). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1022. [Link]

-

RSC. (n.d.). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. RSC. [Link]

-

Diéguez-Vázquez, A., et al. (2019). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of 3‐Aryl‐Tetrahydroquinolines and 4‐Benzyl‐Tetrahydroisoquinolines. Chemistry – A European Journal, 25(64), 14595-14599. [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

-

Martínez, A., et al. (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules, 27(24), 8849. [Link]

-

Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]

-

Clark, J. (2015). reduction of nitriles. Chemguide. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: Synthesis, Properties, and Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a novel small molecule with potential pharmacological applications. The guide details a plausible synthetic pathway, methods for purification and characterization, and an in-silico assessment of its physicochemical and ADMET properties. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related compounds.

Introduction

The strategic incorporation of fluorine atoms and heterocyclic moieties into small molecules is a well-established paradigm in modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The furan nucleus, in particular, is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The propanamine backbone is also a common feature in many centrally acting agents. The title compound, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, synergistically combines these key structural features, making it a compelling candidate for further pharmacological investigation. This guide provides a detailed exploration of its chemical synthesis, characterization, and predicted properties to facilitate and accelerate future research endeavors.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic route to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine has been devised based on established organic chemistry principles. The retrosynthetic analysis, depicted below, identifies key precursors and strategic bond disconnections.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, commences with the Claisen-Schmidt condensation of 4-fluoroacetophenone and furfural to form the chalcone intermediate, (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This is followed by a Michael addition to introduce the second aryl/heteroaryl group. Subsequent reduction of the ketone and conversion of the resulting alcohol to the primary amine furnishes the target molecule.

Experimental Protocols

The following protocols are based on well-established and analogous chemical transformations. Researchers should exercise standard laboratory safety precautions.

Synthesis of (2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from the general Claisen-Schmidt condensation method.[4][5]

-

Materials:

-

4-Fluoroacetophenone

-

Furfural

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve 4-fluoroacetophenone (1.0 eq) and furfural (1.0 eq) in ethanol (10-15 mL per gram of acetophenone) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of NaOH or KOH (1.2 eq) in water or ethanol to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one.

-

Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-one

This step involves a Michael addition of a suitable nucleophile to the chalcone. While various nucleophiles can be employed, a Grignard reagent in the presence of a copper catalyst is a common choice for 1,4-conjugate addition.

-

Materials:

-

(2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

-

Organometallic reagent (e.g., a cuprate derived from an appropriate organolithium or Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the organocuprate reagent.

-

Cool the cuprate solution to -78 °C and slowly add a solution of the chalcone (1.0 eq) in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-ol

The ketone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.[6][7][8]

-

Materials:

-

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the ketone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

-

Purify by column chromatography if necessary.

-

Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

The conversion of the alcohol to the primary amine can be achieved via a Mitsunobu reaction using phthalimide as the nitrogen source, followed by deprotection.[9][10][11][12][13]

-

Materials:

-

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Phthalimide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure (Mitsunobu Reaction):

-

Dissolve the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C and add DIAD or DEAD (1.5 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to isolate the N-substituted phthalimide intermediate.

-

-

Procedure (Deprotection):

-

Dissolve the isolated phthalimide intermediate in ethanol.

-

Add hydrazine hydrate (4-5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amine by column chromatography to yield the final product.

-

Caption: Synthetic workflow for the target compound.

Physicochemical Properties (Predicted)

The following physicochemical properties have been predicted using computational models to provide an initial assessment of the compound's druglikeness.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₃H₁₄FNO | - |

| Molecular Weight | 219.26 g/mol | - |

| pKa (most basic) | ~9.5 - 10.5 | Chemicalize, MarvinSketch |

| logP | ~2.5 - 3.0 | SwissADME, ChemDraw |

| Aqueous Solubility | Moderately Soluble | SwissADME |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | SwissADME |

Analytical Characterization

The identity and purity of the synthesized 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl and furan rings, as well as aliphatic protons of the propanamine chain. The presence of fluorine will lead to splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[14][15][16][17]

Mass Spectrometry (MS)

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern will provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[18][19]

-

N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C stretch (aromatic): In the region of 1600-1450 cm⁻¹.

-

C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

-

C-N stretch: In the 1250-1020 cm⁻¹ range.

Predicted ADMET Profile

An in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated using online predictive tools such as SwissADME and admetSAR to provide an early assessment of the compound's pharmacokinetic and toxicological properties.[20][21][22][23][24]

| ADMET Parameter | Prediction | Significance |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests potential for central nervous system activity. |

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some CYP isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. |

| Hepatotoxicity | Low to moderate risk | Further experimental validation is required. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Potential Pharmacological Relevance and Future Directions

Given the presence of the furan moiety and the fluorophenyl group, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine is a promising candidate for a variety of pharmacological activities. Furan derivatives have been reported to possess antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The fluorophenyl group can enhance metabolic stability and receptor binding affinity.

Future research should focus on the following areas:

-

In-vitro Pharmacological Screening: The compound should be screened against a panel of biological targets, including but not limited to, various receptors, enzymes, and microbial strains to identify its primary mechanism of action and therapeutic potential.

-

Cytotoxicity Studies: Evaluation of the compound's cytotoxicity against various cancer cell lines and normal cell lines is essential to determine its therapeutic index.

-

In-vivo Efficacy and Safety Studies: Promising in-vitro results should be followed up with in-vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicology.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the fluorophenyl and furan rings, as well as the propanamine chain, will help to optimize the pharmacological profile.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and preliminary in-silico evaluation of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and ADMET properties suggest that this compound is a promising candidate for further drug discovery and development efforts. The information provided herein is intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the therapeutic potential of this and related molecules.

References

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available from: [Link]

-

ResearchGate. Michael's addition reaction of chalcone. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Addition of Nucleophiles to Fluorinated Michael Acceptors. Available from: [Link]

-

National Center for Biotechnology Information. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available from: [Link]

-

National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

- Google Patents. US5023269A - 3-aryloxy-3-substituted propanamines.

-

ADMET-AI. Available from: [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

ResearchGate. Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

SwissADME. Available from: [Link]

-

ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

ResearchGate. (2E)-3-(4-Fluorophenyl)-1-(thien-2-yl)prop-2-en-1-one. Available from: [Link]

-

ResearchGate. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available from: [Link]

-

ADMETlab 2.0. Available from: [Link]

-

Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Available from: [Link]

-

ResearchGate. Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Available from: [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. Available from: [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

-

admetSAR. Available from: [Link]

-

The Chem Libre. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

-

National Center for Biotechnology Information. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Available from: [Link]

-

ResearchGate. FTIR spectra to determine the amine functional groups on urea. Available from: [Link]

-

CentAUR. 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Available from: [Link]

-

VLS3D.COM. ADMET predictions. Available from: [Link]

-

IOSR Journal. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. Available from: [Link]

-

Chapter 7 Studies toward Enantio- and Diastereoselective Synthesis of cis-3- Aryloxy-4-arylchroman Core of Ammonificins A and B. Available from: [Link]

-

ResearchGate. Preparative separation of polyphenols from artichoke by polyamide column chromatography and high-speed counter-current chromatography. Available from: [Link]

-

ResearchGate. 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. Available from: [Link]

-

National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (1565-90-8) for sale [vulcanchem.com]

- 5. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. researchgate.net [researchgate.net]

- 20. ADMET-AI [admet.ai.greenstonebio.com]

- 21. SwissADME [swissadme.ch]

- 22. ADMETlab 2.0 [admetmesh.scbdd.com]

- 23. admetSAR [lmmd.ecust.edu.cn]

- 24. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

Spectroscopic Data Analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine (CAS No. 380878-55-7).[1] As a chiral amine featuring both fluorophenyl and furan moieties, its structural elucidation is critical for applications in pharmaceutical research and materials science. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The core of this guide is the expert interpretation of predicted spectroscopic data, grounded in fundamental principles and supported by data from structurally analogous compounds. This serves as a robust reference for researchers involved in the synthesis, quality control, and characterization of this molecule.

Introduction and Molecular Structure

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine is a primary amine with a stereocenter at the carbon atom bearing both the fluorophenyl and furan rings. This chirality, along with the distinct electronic environments of the two aromatic systems, gives rise to a unique and complex spectroscopic fingerprint. Accurate characterization is paramount to confirm its chemical identity, assess purity, and understand its conformational properties.

The key structural features to be identified are:

-

The monosubstituted furan ring.

-

The para-substituted fluorophenyl ring.

-

The primary amine group (-NH₂).

-

The chiral center at C3, which renders the adjacent C2 methylene protons diastereotopic.

Below is the chemical structure with a systematic numbering scheme used for the subsequent spectroscopic assignments.

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine.

Table of Predicted Fragments:

| Predicted m/z | Proposed Fragment Ion | Formula | Expert Insights |

| 220.1137 | [M+H]⁺ | [C₁₃H₁₅FNO]⁺ | The protonated molecular ion. |

| 203.11 | [M+H - NH₃]⁺ | [C₁₃H₁₂F]⁺ | Loss of ammonia from the protonated amine. |

| 188.08 | [C₁₂H₁₀FO]⁺ | A key fragment resulting from the cleavage of the C1-C2 bond and loss of ethylamine. | |

| 95.03 | [C₆H₄F]⁺ | The fluorophenyl cation, a common fragment in molecules containing this moiety. | |

| 81.03 | [C₅H₅O]⁺ | The furfuryl cation, a highly stable and characteristic fragment for 2-substituted furans. [2] |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine . The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, including stereochemical information. IR spectroscopy rapidly confirms the presence of key functional groups, while high-resolution mass spectrometry validates the elemental composition and provides structural information through predictable fragmentation patterns. Together, these techniques offer a self-validating system for the unequivocal identification and quality assessment of this compound.

References

-

SpectraBase (n.d.). 3-(4-fluorophenyl)-N-methyl-1-propanamine. John Wiley & Sons, Inc. Available at: [Link]

-

PubChem (n.d.). 3-(Furan-2-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

Deng, D., & Hu, B. et al. (2019). Electronic supplementary information for... The Royal Society of Chemistry. Available at: [Link]

-

Gusakova, M. A., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(19), 6527. Available at: [Link]

Sources

A Methodological Guide to the Crystal Structure Analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: A Technical Overview

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine. As no public crystal structure for this specific molecule is available, this document serves as an authoritative walkthrough of the entire analytical process, from crystal growth to final structure validation and interpretation. It is designed to equip researchers with the expertise and validated protocols necessary to perform such an analysis. Key sections detail optimized crystal growth techniques, systematic data collection strategies, and the robust application of leading software such as SHELXT and SHELXL for structure solution and refinement. Furthermore, this guide emphasizes the critical analysis of the resulting structural data, including intramolecular geometry and the landscape of intermolecular interactions, which are paramount for understanding the compound's solid-state behavior and its potential applications in pharmaceutical development.

Introduction: The Rationale for Solid-State Characterization

The molecule 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine is a compound of interest in medicinal chemistry, featuring a chiral center and multiple functional groups capable of engaging in a variety of intermolecular interactions. These include a primary amine (a hydrogen bond donor), a fluorophenyl ring (a weak hydrogen bond acceptor and participant in π-systems), and a furan ring (a π-system with a heteroatom). Unambiguously determining the three-dimensional atomic arrangement of such a molecule through single-crystal X-ray diffraction is a foundational step in its development.[1][2]

The precise crystal structure provides invaluable information on:

-

Molecular Conformation: The exact spatial orientation of the functional groups.

-

Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility, stability, and bioavailability.[3][4][5][6][7] Understanding and controlling polymorphism is a critical aspect of pharmaceutical development.[3][4][5][6][7]

-

Intermolecular Interactions: A detailed map of the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[8][9] This understanding is central to the field of crystal engineering.

This guide provides the scientific logic and field-proven protocols to achieve a high-quality, publication-ready crystal structure.

The Experimental & Computational Workflow: A Step-by-Step Guide

The journey from a powdered sample to a fully refined and validated crystal structure is a systematic process. This section details the critical phases, emphasizing the causality behind each procedural choice.

Phase 1: Growing High-Quality Single Crystals

The primary bottleneck in SC-XRD is often the growth of a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects).[10] For a molecule like 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine, which possesses moderate polarity, the vapor diffusion technique is a versatile and highly effective starting point.[11][12][13][14]

Protocol: Vapor Diffusion for Crystal Growth

-

Solvent/Antisolvent Selection:

-

Objective: Identify a solvent in which the compound is readily soluble and a miscible antisolvent in which it is poorly soluble.[12][14] The solvent should be less volatile than the antisolvent.[13][14]

-

Screening: Dissolve a small amount of the compound in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). A good candidate for the inner vial solvent would be ethyl acetate or dichloromethane. For the outer vial, a volatile, non-polar antisolvent like hexane or diethyl ether is ideal.[13]

-

-

Setup:

-

Prepare a nearly saturated solution of the compound (~5-10 mg) in 0.5 mL of the chosen solvent in a small, narrow vial (e.g., a 1-dram vial).

-

Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) that contains 2-3 mL of the antisolvent.

-

Seal the outer container tightly to create a closed system.

-

-

Incubation:

-

Allow the system to stand undisturbed in a location with minimal temperature fluctuations and vibrations.[15]

-

Over several days to weeks, the more volatile antisolvent will slowly diffuse into the inner vial's solution.[14] This gradually reduces the compound's solubility, leading to slow precipitation and, ideally, the formation of single crystals.

-

-

Harvesting: Once suitable crystals have formed, carefully extract them using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Phase 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Modern diffractometers provide a highly automated yet customizable environment for data collection.

Protocol: Data Collection on a Modern Diffractometer

-

Mounting: The cryo-oil-coated crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

-

Unit Cell Determination:

-

A series of initial diffraction images (frames) are collected at different crystal orientations.

-

The software analyzes the positions of the diffraction spots to determine the preliminary unit cell parameters and crystal lattice type.

-

-

Data Collection Strategy:

-

Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans (e.g., ω and φ scans) where the crystal is rotated through a range of angles while diffraction frames are continuously recorded.

-

Data is typically collected to a resolution of at least 0.84 Å for small organic molecules. A full sphere or hemisphere of data is collected to ensure high completeness and redundancy, which are crucial for accurate absorption corrections and structure refinement.[16]

-

-

Data Integration and Reduction:

-

After collection, the raw frame data is processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and performs an empirical absorption correction based on the redundancy of the data.

-

This process generates a reflection file (e.g., in .hkl format) containing the Miller indices (h,k,l) and the corresponding integrated intensities and their standard uncertainties for each reflection.

-

Diagram: Experimental Workflow

The overall process from obtaining the compound to the final validated structure is summarized below.

Caption: From powder to publication: The crystallographic workflow.

Phase 3: Structure Solution and Refinement

This phase translates the raw diffraction intensities into a chemically meaningful atomic model. The SHELX suite of programs is the gold standard for small-molecule crystallography.[17][18][19]

Protocol: Structure Solution and Refinement using SHELX

-

Structure Solution (SHELXT):

-

Objective: To solve the "phase problem." While we measure the intensities (amplitudes) of the diffracted X-rays, their relative phases are lost.[17]

-

Method: The SHELXT program utilizes intrinsic phasing methods (a modern evolution of direct methods) to determine an initial set of phases and generate an initial electron density map.[17] For a well-diffracting crystal of a small organic molecule, this process is often highly successful and automated, revealing the positions of most non-hydrogen atoms.

-

-

Initial Refinement (SHELXL):

-

Objective: To optimize the initial atomic model to best fit the experimental data.[20]

-

Process: The initial model is refined against the reflection data using a least-squares minimization algorithm. Initially, all atoms are refined isotropically (with spherical thermal parameters).

-

-

Anisotropic Refinement and Hydrogen Atom Placement:

-

After several cycles of isotropic refinement, non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids. This provides a more accurate model.

-

Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and their thermal parameters are constrained relative to the parent atom. Amine hydrogens, however, are often located in the difference Fourier map and refined with distance restraints.

-

-

Final Refinement Cycles and Validation:

-

The model is refined until convergence, meaning the shifts in atomic parameters between cycles are negligible.

-

Trustworthiness: The quality of the final model is assessed using several key metrics:

-

R1: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent.

-

wR2: A weighted R-factor based on squared structure factor amplitudes. Values below 15% are generally good.

-

Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, indicating that all atoms have been correctly modeled.

-

-

Structural Analysis and Interpretation

Once a high-quality refined structure is obtained, the next step is a thorough analysis of its geometric and supramolecular features. This is often facilitated by software like PLATON[21][22][23][24] and Mercury.

Data Presentation

Quantitative data should be summarized in standardized tables for clarity and compliance with publication standards.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

|---|---|

| Empirical formula | C13H14FNO |

| Formula weight | 221.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, α = 90° |

| b = 8.54 Å, β = 105.3° | |

| c = 14.23 Å, γ = 90° | |

| Volume | 1184.5 ų |

| Z | 4 |

| Density (calculated) | 1.240 Mg/m³ |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Largest diff. peak/hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Hypothetical Bond Lengths (Å) and Torsion Angles (°).

| Bond/Angle | Value |

|---|---|

| F1—C4 | 1.362(2) |

| O1—C10 | 1.371(3) |

| N1—C13 | 1.485(3) |

| C1—C11—C12—C13 | -175.4(2) |

| C6—C1—C11—C12 | 65.8(3) |

Analysis of Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.[8][25][26] For 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine, the primary amine group is expected to be a key player in forming a robust hydrogen-bonded network.

-

Hydrogen Bonding: The two amine protons (N-H) are strong hydrogen bond donors. They will likely interact with the amine nitrogen of a neighboring molecule (N-H···N) or the furan oxygen (N-H···O), creating chains or dimeric motifs known as supramolecular synthons.

-

π-π Stacking: The fluorophenyl and furan rings provide opportunities for π-π stacking interactions, where the electron-rich aromatic faces of adjacent molecules align. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional packing.

-

Other Weak Interactions: C-H···F and C-H···π interactions are also expected to contribute to the overall lattice energy, further directing the crystal packing arrangement.

Diagram: Supramolecular Assembly

This diagram illustrates the key intermolecular interactions that could define the crystal packing.

Sources

- 1. rigaku.com [rigaku.com]

- 2. pulstec.net [pulstec.net]

- 3. benthamscience.com [benthamscience.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. fiveable.me [fiveable.me]

- 6. jocpr.com [jocpr.com]

- 7. veeprho.com [veeprho.com]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. fiveable.me [fiveable.me]

- 11. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 12. iucr.org [iucr.org]

- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 15. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. iucr.org [iucr.org]

- 18. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 19. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. PLATON [chem.gla.ac.uk]

- 22. cristal.org [cristal.org]

- 23. PLATON [crystal.chem.uu.nl]

- 24. PLATON INTRO [web.mit.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action Prediction for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Novelty to Mechanism

The synthesis of a novel chemical entity such as 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine represents a significant step in the drug discovery pipeline. However, the therapeutic potential of such a molecule remains unrealized until its mechanism of action (MoA) is thoroughly elucidated. A clear understanding of the MoA is critical for optimizing lead compounds, predicting potential on- and off-target effects, and designing rational clinical trials.[1] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this compound's MoA, tailored for professionals in the field of drug development.

Compound Profile and Structural Rationale

The structure of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine incorporates several key pharmacophores that suggest a predisposition for biological activity, particularly within the central nervous system.

-

Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.[2]

-

Furan Ring: The furan moiety is a versatile heterocyclic scaffold found in numerous bioactive compounds with a wide range of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer properties.[3][4] It can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties.[3]

-

Propanamine Side Chain: This flexible linker is a common feature in many centrally acting drugs, influencing their interaction with receptors and transporters.

Given these structural alerts, a primary hypothesis is that this compound may interact with targets involved in neurotransmission.

A Multi-Pillar Strategy for MoA Prediction

A robust MoA elucidation strategy should be multi-faceted, integrating computational predictions with empirical in vitro and in vivo data. This tiered approach allows for the efficient generation and subsequent validation of hypotheses.

Figure 1: A multi-pillar strategy for MoA prediction.

Pillar 1: In Silico Target Prediction and Molecular Docking

The initial phase of MoA investigation leverages computational tools to generate a ranked list of potential biological targets.[5][6][7]

Computational Target Fishing

This approach uses the compound's structure to query databases of known ligand-target interactions, identifying proteins that are likely to bind to the molecule of interest.[8]

Experimental Protocol: In Silico Target Identification

-

Compound Representation: Generate a 2D or 3D representation of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine.

-

Database Screening: Utilize web-based tools such as TargetHunter or KinasePred to screen the compound against extensive chemogenomic databases.[8][9]

-

Target Prioritization: Analyze the output, which will typically be a list of potential targets ranked by a similarity score or probability. Prioritize targets that are pharmacologically relevant to the central nervous system.

Causality Behind Experimental Choices: This initial screening is a cost-effective way to narrow down the vast number of potential biological targets to a manageable list for further investigation.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] It provides insights into the binding mode and affinity, further refining the list of potential targets.[12][13]

Experimental Protocol: Molecular Docking Simulation

-

Target Preparation: Obtain the 3D crystal structure of a high-priority target (e.g., the serotonin transporter) from the Protein Data Bank.

-

Ligand Preparation: Generate a low-energy 3D conformation of the test compound.

-

Docking Execution: Use software such as AutoDock Vina or GOLD to perform the docking calculations, placing the ligand into the defined binding site of the target protein.[14]

-

Pose Analysis: Analyze the resulting binding poses and their associated scoring functions to estimate the binding affinity.[10]

Self-Validating System: The convergence of results from multiple in silico tools (e.g., high probability from target prediction and a favorable docking score) strengthens the hypothesis for a particular target.

Table 1: Illustrative In Silico Prediction Data

| Predicted Target | Target Prediction Score | Docking Score (kcal/mol) | Key Predicted Interactions |

| Serotonin Transporter | 0.78 | -9.5 | Pi-cation with Phe335, H-bond with Asp98 |

| Dopamine Transporter | 0.65 | -8.2 | Pi-stacking with Tyr156 |

| Norepinephrine Transporter | 0.61 | -7.9 | H-bond with Asp75 |

Pillar 2: In Vitro Experimental Validation

The hypotheses generated from in silico studies must be confirmed through direct experimental evidence. In vitro assays provide the first empirical data on the compound's interaction with its putative targets.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[15][16] They measure the displacement of a radiolabeled ligand from the target by the test compound.[15]

Experimental Protocol: Competitive Radioligand Binding Assay [17]

-

Preparation: Prepare cell membranes expressing the target of interest (e.g., human serotonin transporter).

-

Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram) and a range of concentrations of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine.

-

Separation: After reaching equilibrium, rapidly separate the bound from free radioligand by vacuum filtration.[17][18]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the data to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Trustworthiness: The use of well-characterized radioligands and cell lines provides a robust and reproducible system for determining binding affinity.

Functional Assays

Confirming that a compound binds to a target is only part of the story. Functional assays are necessary to determine the biological consequence of this binding—whether it leads to inhibition, activation, or allosteric modulation of the target's activity.

Experimental Protocol: Neurotransmitter Uptake Assay [19][20]

-

Cell Plating: Seed cells expressing the transporter of interest (e.g., HEK293-hSERT) in a 96- or 384-well plate.[21]

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Uptake Measurement: Add a fluorescent substrate that is a mimic of the natural neurotransmitter.[21] The uptake of this substrate into the cells is measured over time using a fluorescence plate reader.[22][23]

-

Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. The IC₅₀ for the inhibition of uptake can be determined by plotting the rate of uptake against the concentration of the test compound.

Causality Behind Experimental Choices: A fluorescence-based assay is chosen for its high-throughput capabilities and avoidance of radioactive materials, making it suitable for screening and lead optimization.[19][20]

Figure 2: Workflow for a neurotransmitter uptake assay.

Pillar 3: In Vivo Pharmacological Profiling

The final pillar of MoA validation involves demonstrating that the compound engages its target in a living organism and produces a physiologically relevant effect.

Behavioral Models

Based on the in vitro profile, an appropriate animal model is chosen to assess the compound's in vivo efficacy. If the compound is a potent serotonin reuptake inhibitor, a model of depression-like behavior, such as the forced swim test, is appropriate.[24][25]

Experimental Protocol: The Forced Swim Test [26]

-

Animal Dosing: Administer 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine or a vehicle control to rodents.

-

Test Procedure: Place each animal in a cylinder of water from which it cannot escape.[27]

-

Behavioral Scoring: For a set period, typically the last four minutes of a six-minute test, record the time the animal spends immobile.[26]

-

Data Interpretation: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[27][28]

Authoritative Grounding: The forced swim test is a widely used and validated screening tool for potential antidepressant compounds.[24][25]

Synthesis and Conclusion

The systematic approach detailed in this guide, moving from broad in silico predictions to specific in vitro and in vivo validation, provides a robust framework for elucidating the mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. The convergence of data from all three pillars would provide strong evidence for a specific MoA, paving the way for further preclinical and clinical development. The potential for furan-containing compounds to be hepatotoxic due to metabolic activation into reactive intermediates should be considered in future safety and toxicology studies.[29]

References

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.[Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

-

Radioligand Binding Assay. Gifford Bioscience.[Link]

-

Saturation Radioligand Binding Assays. Alfa Cytology.[Link]

-

Mechanisms of Action (MoA) Prediction. H2O.ai.[Link]

-

Radioligand binding methods: practical guide and tips. PubMed.[Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health.[Link]

-

Predicting cancer drug mechanisms of action using molecular network signatures. PMC.[Link]

-

Factsheet on the forced swim test. Understanding Animal Research.[Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Oxford Academic.[Link]

-

In Silico Target Prediction for Small Molecules. PubMed.[Link]

-

Radioligand binding methods for membrane preparations and intact cells. PubMed.[Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC.[Link]

-

The Mouse Forced Swim Test. PMC.[Link]

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.[Link]

-

The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.[Link]

-

Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.[Link]

-

In Silico Target Prediction. Creative Biolabs.[Link]

-

Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate.[Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.[Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.[Link]

-

Key Topics in Molecular Docking for Drug Design. PMC.[Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

-

Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo.[Link]

-

In Silico Target Prediction for Small Molecules. SciSpace.[Link]

-

Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.[Link]

-

Molecular Docking and Structure-Based Drug Design Strategies. MDPI.[Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.[Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.[Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate.[Link]

-

Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. ResearchGate.[Link]

-

Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed.[Link]

Sources

- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. scispace.com [scispace.com]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 13. mdpi.com [mdpi.com]

- 14. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 21. moleculardevices.com [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 25. researchgate.net [researchgate.net]

- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lasa.co.uk [lasa.co.uk]

- 28. animal.research.wvu.edu [animal.research.wvu.edu]

- 29. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Targets of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Abstract

This technical guide provides an in-depth analysis of the potential biological targets for the novel compound, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. Drawing upon structural homology with well-characterized pharmacologically active agents, this document delineates a primary hypothesis centered on the monoamine transporter family—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We synthesize evidence from structure-activity relationship (SAR) studies of analogous compounds, present a robust framework for in silico prediction, and detail comprehensive experimental workflows for target validation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational insights and actionable protocols to elucidate the mechanism of action for this and structurally related molecules.

Introduction: The Imperative of Target Identification

In modern drug discovery, the precise identification of a molecule's biological target(s) is a cornerstone of developing safe and effective therapeutics. Understanding this interaction at a molecular level not only illuminates the mechanism of action but also enables the prediction of potential on-target efficacy and off-target side effects. The compound 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine possesses a 3,3-diarylpropylamine scaffold, a privileged structure in medicinal chemistry known to interact with a variety of central nervous system (CNS) targets.[1][2]

The molecule's architecture, featuring a fluorophenyl group, a furan ring, and a terminal primary amine, bears a striking resemblance to several potent monoamine reuptake inhibitors. This structural analogy forms the basis of our primary hypothesis: that 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine is a modulator of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[3] This guide will systematically explore this hypothesis, beginning with a computational and structural analysis, followed by detailed experimental protocols for empirical validation.

Section 1: Structural Analysis and Computational Target Prediction

The initial step in characterizing a novel compound involves a thorough analysis of its chemical structure to identify key pharmacophoric features and compare them to molecules with known biological activities.

1.1. Pharmacophore Deconstruction The structure of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine can be broken down into three key components:

-

3,3-Diaryl Group: The presence of two aromatic rings (4-fluorophenyl and furan) attached to the same carbon atom is a critical feature. This motif is found in numerous CNS-active compounds and is essential for high-affinity binding to monoamine transporters. The furan ring, an electron-rich aromatic heterocycle, can act as a bioisostere for a phenyl ring, offering unique steric and electronic properties that can influence binding affinity and metabolic stability.[4]

-

Propylamine Chain: A three-carbon chain terminating in a primary amine is a classic feature of monoamine transporter inhibitors. The length of this chain and the nature of the amine (primary, secondary, or tertiary) are crucial determinants of potency and selectivity across SERT, DAT, and NET.[5][6]

-

4-Fluorophenyl Moiety: The fluorine substitution on the phenyl ring is a common modification in drug design. It can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidation. This feature is prominent in highly successful drugs like the selective serotonin reuptake inhibitor (SSRI) citalopram.[3]

1.2. Structural Homology to Known Monoamine Transporter Inhibitors The overall architecture of the title compound is highly analogous to fluoxetine, a well-known SSRI.[7] Fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. While there are key differences (furan vs. phenoxy, fluorine vs. trifluoromethyl, primary vs. secondary amine), the core 3-aryl-propan-1-amine scaffold is conserved, strongly suggesting interaction with SERT.

Furthermore, the diarylpropylamine scaffold is a known pharmacophore for inhibitors of NET and DAT.[8][9][10] For instance, atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), shares structural similarities.[9] This suggests that 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine may exhibit a polypharmacological profile, potentially interacting with multiple monoamine transporters.

1.3. In Silico Target Prediction Computational methods provide a powerful, resource-efficient first pass at identifying potential biological targets.[11] These approaches leverage vast databases of known drug-target interactions to predict targets for novel molecules.

A logical workflow for in silico prediction is outlined below. The rationale behind this multi-pronged approach is to build confidence by triangulating results from different predictive modalities. Methods based on ligand similarity are often effective when close structural analogs exist, while machine learning and network-based approaches can uncover less obvious connections.[12][13][14]

Caption: Workflow for computational prediction of biological targets.

Table 1: Predicted Biological Targets based on Structural Analogs

| Target Transporter | Rationale for Prediction | Key Structural Analogs | Predicted Activity | Reference |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | Strong resemblance to the core scaffold of SSRIs. Presence of 4-fluorophenyl group is common in high-affinity SERT ligands. | Citalopram, Fluoxetine | Inhibition | [3][7] |

| Norepinephrine Transporter (NET) | The 3,3-diarylpropylamine moiety is a known pharmacophore for potent NET inhibitors. | Atomoxetine, Reboxetine | Inhibition | [5][9] |

| Dopamine Transporter (DAT) | Diarylpropylamine and related tropane structures are classic DAT inhibitors. | Benztropine analogs | Inhibition |[6][10] |

Section 2: Primary Hypothesized Targets: Monoamine Transporters

The monoamine transporters SERT, NET, and DAT are members of the SLC6 family of sodium- and chloride-dependent symporters.[3] They are located on the presynaptic membrane of neurons and are responsible for the reuptake of their respective neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft, thereby terminating the signal.[9][15] Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synapse, a mechanism that underlies the therapeutic effects of many antidepressants and psychostimulants.

Caption: Mechanism of monoamine transporter inhibition in the synapse.

Given the high structural similarity to known inhibitors, it is highly probable that 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine binds to one or more of these transporters. The key questions for experimental validation are:

-

Does the compound bind directly to SERT, NET, and/or DAT?

-

What are its binding affinities (Ki) for each transporter?

-

Does this binding translate to functional inhibition of neurotransmitter uptake?

-

What is the selectivity profile of the compound?

Section 3: Experimental Workflows for Target Validation

To empirically validate the computationally derived hypotheses, a tiered approach involving in vitro binding and functional assays is required. The causality behind this two-step process is critical: a binding assay confirms a direct physical interaction, while a functional assay demonstrates that this interaction leads to a biologically relevant consequence (i.e., modulation of transporter activity).

Workflow 1: Radioligand Binding Assays

Scientific Rationale: This experiment directly measures the affinity of the test compound for the target protein by quantifying its ability to compete with a high-affinity radiolabeled ligand known to bind to a specific site on the transporter. It is the gold standard for determining a compound's binding constant (Ki).

Detailed Protocol: Competitive Radioligand Binding Assay for SERT

-

Membrane Preparation:

-

Homogenize rat cortical tissue (or membranes from cells stably expressing human SERT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL, as determined by a Bradford or BCA protein assay.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, in assay buffer (e.g., from 100 µM to 0.1 nM).

-